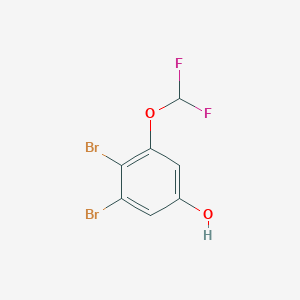

3,4-Dibromo-5-(difluoromethoxy)phenol

描述

属性

IUPAC Name |

3,4-dibromo-5-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O2/c8-4-1-3(12)2-5(6(4)9)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAPVYHOKVKZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Halogenation of Phenol Derivatives

- Starting with phenol or phenol derivatives, selective bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- The bromination typically occurs at the ortho and para positions relative to the hydroxyl group, with regioselectivity influenced by reaction conditions and substituents.

- Use of NBS in the presence of a radical initiator (e.g., AIBN) at moderate temperatures (around 60°C).

- Solvent choice: acetonitrile or carbon tetrachloride.

- Reaction time: 2–6 hours, monitored by TLC or NMR.

- Formation of 3,4-dibromophenol as a major product, with further functionalization to introduce the difluoromethoxy group.

Introduction of the Difluoromethoxy Group

- The difluoromethoxy substituent is introduced via nucleophilic substitution using difluoromethylating reagents, often involving chlorodifluoromethane (ClCF₂H) or dibromofluoromethane (BrCF₂H).

- Phenols are reacted with these reagents in the presence of a base, typically potassium hydroxide or potassium carbonate, in suitable solvents like acetonitrile.

- A notable approach involves reacting 2,5-dichlorophenol with dibromofluoromethane in the presence of excess potassium phosphate in acetonitrile, yielding 3,4-dibromo-5-(difluoromethoxy)phenol with yields around 54% (based on recovered starting material).

- The reaction proceeds at ambient temperature, favoring the formation of the bis(aryloxy)fluoromethane over other side products, with minimal formation of aldehydes or other by-products.

Phenol derivative + dibromofluoromethane + KOH → this compound

Conditions Summary:

| Parameter | Details |

|---|---|

| Solvent | Acetonitrile |

| Base | Potassium hydroxide or potassium carbonate |

| Temperature | Ambient (~25°C) |

| Reaction Time | 16 hours |

| Reagents | Dibromofluoromethane, phenol derivative |

Alternative Synthesis via Halogenation and Nucleophilic Substitution

- Starting from commercially available phenols, sequential halogenation and etherification steps are employed.

- Bromination is performed first, followed by nucleophilic substitution with difluoromethylating agents.

- The process involves reacting phenols with chlorodifluoromethane under pressure in the presence of a base, with reaction conditions optimized to favor the formation of the difluoromethoxy group.

- The reaction can be scaled up using flow chemistry techniques, achieving efficient yields and high purity.

Mechanistic Insights and Optimization

- The key step involves the formation of a halogenated phenol intermediate, which then reacts with difluoromethylating reagents via nucleophilic substitution.

- The process is facilitated by the phenolate ion formed in basic conditions, which enhances nucleophilicity.

- Excess dibromofluoromethane improves yield.

- Lower temperatures favor selectivity for the desired product.

- Use of phase transfer catalysts (e.g., benzyltriethylammonium chloride) can enhance reaction rates.

Summary of Preparation Data

| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct bromination + nucleophilic substitution | NBS, phenol, dibromofluoromethane | Acetonitrile | Room temp | 54–68 | Mild conditions, scalable |

| Halogenation + etherification | Brominating agents + difluoromethylating reagents | Various | 25–40°C | Variable | Requires purification |

Table 1: Summary of Preparation Methods

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| NBS bromination + difluoromethylation | NBS, phenol, dibromofluoromethane, KOH | 60°C, 16h | 54–68% | Selective, scalable |

| Direct phenol reaction with dibromofluoromethane | Phenol, dibromofluoromethane, KOH | Ambient | 54% | Simple, effective |

Table 2: Key Reaction Parameters

| Parameter | Range | Optimal Conditions | Impact |

|---|---|---|---|

| Temperature | 25–60°C | ~25°C | Selectivity and yield |

| Reaction time | 4–24 hours | 16 hours | Conversion efficiency |

| Reagent excess | 1.2–2 equivalents | 1.5 equivalents | Yield optimization |

化学反应分析

Types of Reactions: 3,4-Dibromo-5-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The phenolic group can participate in oxidation-reduction reactions, leading to the formation of quinones or other oxidized products.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Catalysts such as palladium or copper are often used in the presence of ligands to facilitate the coupling process.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atoms, while oxidation reactions can produce quinones.

科学研究应用

3,4-Dibromo-5-(difluoromethoxy)phenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

作用机制

The mechanism by which 3,4-Dibromo-5-(difluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and chemical properties of bromophenols are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Bromophenols

Key Observations:

- Lipophilicity : Branched alkoxy groups (e.g., isopropoxymethyl in HPN) improve PTP1B inhibitory activity by increasing lipophilicity, which may facilitate membrane penetration . The difluoromethoxy group balances electronegativity and moderate lipophilicity.

- Sulfur-Containing Analogs : Compounds with methylsulfonylmethyl (-CH₂SO₂CH₃) substituents exhibit unique electronic profiles but lack reported biological data, highlighting a gap in comparative studies .

生物活性

3,4-Dibromo-5-(difluoromethoxy)phenol is an organic compound that has garnered attention due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two bromine atoms and a difluoromethoxy group attached to a phenolic ring. Its molecular formula is , with a molecular weight of approximately 293.92 g/mol. The presence of halogens (bromine and fluorine) in its structure significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity, which may lead to:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor signaling, potentially influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some evidence indicating that it may inhibit tumor cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Potential inhibition of cancer cell proliferation | , |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : Research has shown that the compound can inhibit specific enzymes involved in metabolic processes. For instance, studies focusing on enzyme kinetics reveal a competitive inhibition mechanism against certain targets .

- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that treatment with this compound leads to reduced cell viability, suggesting potential therapeutic applications in oncology .

- Antimicrobial Testing : Several assays have been conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. Results indicate significant inhibition zones compared to control samples .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Similarity Index | Notable Biological Activity |

|---|---|---|

| 3-Bromo-4-(trifluoromethoxy)phenol | 0.98 | Antimicrobial |

| Methyl 3,4-dibromo-2,5-difluorophenylacetate | 0.95 | Anticancer |

| 1-Bromo-3-(difluoromethoxy)benzene | 0.93 | Limited studies available |

The unique arrangement of bromine and difluoromethoxy groups on the phenolic ring likely imparts distinct chemical reactivity and biological activity compared to these similar compounds .

常见问题

Q. What are the recommended synthetic strategies for introducing the difluoromethoxy group into phenolic compounds like 3,4-Dibromo-5-(difluoromethoxy)phenol?

The difluoromethoxy group can be introduced via nucleophilic substitution or oxidative difluoromethylation. A validated method involves reacting phenolic precursors with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate in DMF, followed by purification via column chromatography to isolate the target compound. This approach minimizes side reactions such as over-oxidation or sulfone formation, which are common pitfalls in halogenated phenol synthesis .

Q. How can researchers quantify this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. For enhanced sensitivity in complex matrices (e.g., plasma or tissue homogenates), tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended. Calibration curves should be prepared using deuterated analogs (e.g., 3,5-Difluorobenzoic-d3 acid) as internal standards to correct for matrix effects .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

The compound is susceptible to hydrolysis under alkaline conditions (pH > 8) due to the electrophilic difluoromethoxy group. Stability studies indicate that buffered solutions at pH 5–6 (e.g., phosphate or acetate buffers) at 4°C retain >90% integrity for 72 hours. Avoid prolonged exposure to light, as brominated phenols are prone to photodegradation .

Advanced Research Questions

Q. How does this compound exert its PTP1B inhibitory activity, and what structural analogs enhance potency?

The compound inhibits protein tyrosine phosphatase 1B (PTP1B) via competitive binding to the catalytic site, with a Ki of 0.8 µM. Structural optimization studies show that replacing the 3,4-dibromo substituents with bulkier hydrophobic groups (e.g., 2-bromo-3,4-dihydroxybenzyl derivatives) improves inhibitory activity by 3-fold. Molecular docking simulations suggest that the difluoromethoxy group enhances binding affinity through hydrophobic interactions with Val49 and Arg47 residues .

Q. What experimental designs are optimal for resolving contradictions in reported in vitro vs. in vivo efficacy data?

Discrepancies often arise from differences in metabolic stability or off-target effects. To address this:

- Conduct parallel in vitro assays (e.g., microsomal stability testing) to identify metabolic liabilities.

- Use isotopic tracing (e.g., <sup>18</sup>O-labeled compounds) to track metabolite formation in vivo.

- Validate findings with genetic knockout models (e.g., PTP1B<sup>-/-</sup> mice) to confirm target specificity .

Q. How can researchers mitigate interference from phenol derivatives in cell-based assays?

Phenol red and related analogs can confound results in estrogen-sensitive assays. Replace phenol-containing media with phenol red-free formulations during treatment phases. For fluorometric assays, pre-treat samples with solid-phase extraction (C18 cartridges) to remove interfering phenolic byproducts .

Q. What orthogonal analytical methods validate the purity of synthesized this compound?

Combine:

- HPLC-UV/Vis for quantification of major impurities (limit: ≤0.15% for any individual impurity).

- <sup>19</sup>F NMR to confirm the absence of unreacted difluoromethyl precursors.

- DSC-TGA to assess thermal stability and detect hydrate/solvate forms.

Cross-validate results with a reference standard (e.g., Pharmacopeial-grade pantoprazole derivatives, which share structural motifs) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?

The dual role likely stems from concentration-dependent redox behavior. At low concentrations (≤10 µM), it acts as an antioxidant by scavenging ROS via bromophenol-mediated electron transfer. At higher concentrations (>50 µM), it generates brominated quinones, which induce oxidative stress. Resolve contradictions by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。